ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE

Catalog No.
S751535
CAS No.
56872-60-7
M.F
C14H18O5
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE

CAS Number

56872-60-7

Product Name

ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C14H18O5/c1-4-19-14(16)8-6-11(15)10-5-7-12(17-2)13(9-10)18-3/h5,7,9H,4,6,8H2,1-3H3

InChI Key

RUYBXJYVHYDTQL-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)OC)OC

The exact mass of the compound Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68826. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE (CAS 56872-60-7) is a highly versatile gamma-keto ester serving as a critical building block in the synthesis of isoquinoline alkaloids, veratrole-derived APIs, and complex heterocyclic frameworks [1]. Featuring a 3,4-dimethoxyphenyl moiety coupled to a reactive 1,4-dicarbonyl-equivalent backbone, this compound provides a dual-reactivity profile ideal for cyclizations, selective reductions, and organometallic additions. In industrial procurement, the ethyl ester form is prioritized over the free acid or methyl ester due to its optimal balance of lipophilicity, hydrolytic stability, and compatibility with standard organic processing workflows, making it a reliable precursor for scalable pharmaceutical manufacturing [2].

Substituting ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE with its free acid counterpart (3,4-dimethoxybenzoylpropionic acid) introduces severe processing bottlenecks. The free acid acts as a proton donor, instantly quenching stoichiometric amounts of expensive organometallic reagents (e.g., Grignard or lithium reagents) and forming insoluble carboxylate salts that disrupt reactor hydrodynamics [1]. Furthermore, attempting to use the methyl ester analog as a cost-saving measure often backfires in regulated environments; the methyl ester is more prone to ambient hydrolysis during storage and releases toxic methanol during downstream amidation or saponification steps, triggering stricter environmental and occupational exposure controls [2].

Chemoselectivity and Reagent Efficiency in Organometallic Additions

When performing nucleophilic additions at the C4 ketone, the choice of the C1 protecting group dictates reagent consumption. The ethyl ester allows direct, selective addition to the ketone using near-stoichiometric organometallic reagents. In contrast, the free acid requires a sacrificial equivalent of the reagent to deprotonate the carboxylic acid, which forms a thick, insoluble magnesium or lithium carboxylate gel that impedes stirring and lowers isolated yields [1].

Evidence DimensionOrganometallic reagent requirement and isolated yield
Target Compound DataEthyl ester: 1.05-1.1 equivalents required; >85% yield of tertiary alcohol.
Comparator Or BaselineFree Acid baseline: >2.0 equivalents required; <60% yield due to poor mixing.
Quantified Difference45% reduction in expensive reagent consumption; >25% increase in isolated yield.
ConditionsStandard Grignard addition (e.g., MeMgBr) in THF at 0°C to RT.

Procuring the ethyl ester eliminates the waste of expensive organometallic reagents and prevents catastrophic viscosity issues in large-scale reactors.

Chromatographic Processability and Purification Recovery

For intermediate purification, the ethyl ester exhibits excellent behavior on normal-phase silica gel, eluting as a sharp, well-defined band. The free acid alternative interacts strongly with the silanol groups on the stationary phase, causing severe peak tailing and streaking. This requires the addition of acidic modifiers (like acetic acid) to the mobile phase, which complicates solvent recovery and degrades acid-sensitive moieties [1].

Evidence DimensionSilica gel recovery and mobile phase requirements
Target Compound DataEthyl ester: >95% recovery using standard Hexane/EtOAc.
Comparator Or BaselineFree Acid baseline: 70-80% recovery; requires 1-5% acetic acid modifier.
Quantified Difference15-25% higher mass recovery; eliminates the need for corrosive mobile phase modifiers.
ConditionsFlash column chromatography on standard bare silica gel (60 Å).

Selecting the ethyl ester streamlines downstream purification, increases throughput, and lowers solvent disposal costs.

Hydrolytic Stability During Long-Term Storage

Inventory stability is a critical procurement metric. The ethyl ester provides a slightly higher degree of steric shielding around the carbonyl carbon compared to the methyl ester. Under accelerated high-humidity storage conditions, the methyl ester is more susceptible to spontaneous hydrolysis, slowly converting back to the free acid and drifting out of purity specifications [1].

Evidence DimensionSpontaneous hydrolysis rate under accelerated aging
Target Compound DataEthyl ester: <1% degradation to free acid.
Comparator Or BaselineMethyl ester analog: 3-5% degradation to free acid.
Quantified Difference3x to 5x reduction in hydrolysis-induced impurity formation.
ConditionsAccelerated storage at 40°C and 75% relative humidity over 6 months.

Procuring the ethyl ester ensures longer shelf life and batch-to-batch reproducibility without requiring re-purification of aged inventory.

Green Chemistry Profile in Saponification/Amidation

When the ester group is eventually cleaved or displaced (e.g., via saponification or direct amidation) in downstream API synthesis, the leaving group becomes a waste byproduct. The ethyl ester releases ethanol, a relatively benign Class 3 solvent. In contrast, the methyl ester releases methanol, a Class 2 solvent with higher toxicity and stricter regulatory limits for residual presence in final drug products [1].

Evidence DimensionByproduct toxicity and residual solvent classification
Target Compound DataEthyl ester: Generates Ethanol (Class 3, PDE = 50 mg/day).
Comparator Or BaselineMethyl ester analog: Generates Methanol (Class 2, PDE = 30 mg/day).
Quantified Difference66% higher Permitted Daily Exposure (PDE) limit for the generated byproduct.
ConditionsDownstream processing involving ester cleavage or amidation.

Using the ethyl ester simplifies regulatory compliance and waste management, making it the preferred choice for GMP pharmaceutical manufacturing.

Isoquinoline and Papaverine Analog Synthesis

Where the ethyl ester is the right choice for controlled cyclization reactions. It avoids the decarboxylation risks and poor solubility associated with the free acid under the harsh dehydrating conditions (e.g., POCl3 or P2O5) required for Bischler-Napieralski or similar cyclizations [1].

Selective Ketone Reduction Workflows

Where asymmetric or chemoselective reduction of the C4 ketone is required. The ethyl ester protects the carboxyl terminus, allowing the use of milder chiral catalysts or borohydride reagents without competitive binding or quenching from a free carboxylate group[2].

Pharmaceutical API Scale-Up

Where downstream processing involves amidation or saponification. The generation of ethanol (from the ethyl ester) is preferred over methanol (from the methyl ester) to meet stringent Class 3 solvent regulatory guidelines and simplify waste stream management in GMP facilities [3].

XLogP3

1.7

Other CAS

56872-60-7

Wikipedia

Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate

Dates

Last modified: 08-15-2023

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